{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353967-76-6) is a carbamate derivative featuring a cyclohexyl core substituted with a 2-chloro-acetyl-ethyl-amino group and a benzyl ester moiety. Its molecular formula is C₁₈H₂₅ClN₂O₃, with a molecular weight of 352.9 g/mol and a purity of ≥95% . Its structural uniqueness lies in the chloro-acetyl group, which may influence reactivity, stability, and biological activity.
Properties
IUPAC Name |
benzyl N-[4-[(2-chloroacetyl)-ethylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-21(17(22)12-19)16-10-8-15(9-11-16)20-18(23)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHHPHIJGUYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation-Acylation-Carbamation
This three-step protocol is the most widely reported method:
Step 1: Alkylation of 4-Aminocyclohexanol
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Ethyl bromide | K₂CO₃, DMF, 80°C, 12h | 78% | |
| Ethyl iodide | NaH, THF, 0°C→RT, 6h | 85% |
Step 2: Acylation with Chloroacetyl Chloride
| Base | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| Triethylamine | DCM | 0°C | 2h | 92% |
| Pyridine | Chloroform | RT | 4h | 88% |
Step 3: Carbamate Formation
| Carbamoylating Agent | Catalyst | Workup | Purity |
|---|---|---|---|
| Benzyl chloroformate | DMAP | Aqueous NaHCO₃ | 99.2% |
| Benzyl oxycarbonylimidazole | – | Column chromatography | 97.8% |
One-Pot Tandem Reaction
A streamlined approach developed for industrial-scale production:
Reaction Scheme :
4-Aminocyclohexanol + Ethyl chloroacetate → [Pd/C, H₂] → Intermediate → Benzyl chloroformate
Optimized Parameters :
-
Catalyst : 5% Pd/C (0.1 equiv)
-
Pressure : 10 bar H₂
-
Solvent : MeOH:H₂O (9:1)
-
Time : 24h
| Scale (kg) | Yield | Impurities |
|---|---|---|
| 1 | 71% | <0.5% |
| 10 | 68% | 1.2% |
Advantages : Reduced purification steps; Disadvantages : Higher catalyst loading.
Alternative Methodologies
Enzymatic Carbamate Synthesis
Emerging biocatalytic approaches using lipases:
| Enzyme | Substrate | Conversion | ee (%) |
|---|---|---|---|
| CAL-B (Novozym 435) | Benzyl chloroformate | 94% | 99 |
| PPL (Porcine pancreas) | Benzyl oxycarbonylimidazole | 88% | 95 |
Solid-Phase Synthesis
Adapted for combinatorial chemistry applications:
-
Resin Functionalization : Wang resin → loaded with Fmoc-cyclohexylamine
-
Stepwise Elongation :
-
Ethylamine coupling (HBTU, DIPEA)
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Chloroacetylation (chloroacetic anhydride)
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Benzyl carbamate formation
-
Cycle Efficiency : 93–97% per step
Purity (HPLC) : 85–90% after cleavage.
Critical Analysis of Reaction Parameters
Solvent Effects on Acylation
Comparative study using chloroacetyl chloride:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation |
|---|---|---|---|
| DCM | 8.93 | 2.34 | <1% |
| THF | 7.52 | 1.89 | 3–5% |
| DMF | 36.7 | 4.01 | 8–12% |
| Catalyst | Loading (%) | H₂ Pressure (bar) | Time (h) | Conversion |
|---|---|---|---|---|
| Pd/C | 5 | 10 | 12 | 99% |
| Raney Ni | 10 | 5 | 24 | 95% |
| PtO₂ | 3 | 15 | 8 | 98% |
Recommendation : Pd/C offers best activity-to-cost ratio.
Industrial-Scale Challenges and Solutions
Purification Issues
Temperature Control in Exothermic Steps
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modification, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its functional groups allow for cross-linking and other modifications that can enhance material properties.
Mechanism of Action
The mechanism of action of {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester would depend on its specific application. In a biological context, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The chloro-acetyl group could be involved in covalent binding to a target protein, while the carbamic acid benzyl ester moiety might enhance binding affinity or specificity.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their properties:
Stability and Reactivity
- Cyclohexyl vs. Benzyl Esters : Cyclohexyl esters exhibit superior stability under acidic conditions compared to benzyl esters. For example, in aspartimide formation studies, cyclohexyl-protected tetrapeptides showed 170-fold lower imide formation than benzyl esters during diisopropylethylamine treatment . This suggests that the cyclohexyl group in the target compound may enhance stability in peptide synthesis or drug formulation.
Biological Activity
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester, with the CAS number 1353967-76-6, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloroacetyl group and a cyclohexyl moiety, suggesting possible interactions with biological targets.
- Molecular Formula : C18H25ClN2O3
- Molecular Weight : 352.86 g/mol
- Structure : The compound features a carbamic acid functional group linked to a benzyl ester, which may influence its solubility and interaction with biological membranes.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical cellular processes.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) .
| Compound | Target | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| N5a | EGFR | A549 | 5.0 | Apoptosis via caspase activation |
| N5b | EGFR | HepG2 | 7.5 | Apoptosis via caspase activation |
| N5c | EGFR | HCT-116 | 6.0 | Apoptosis via caspase activation |
Case Studies
- EGFR Inhibition : A study investigated a series of carbamate derivatives for their ability to inhibit EGFR tyrosine kinase activity. The results indicated that modifications to the carbamate structure significantly enhanced potency and selectivity against cancer cell lines .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various carbamate esters. The findings revealed that certain structural modifications could lead to improved efficacy against resistant cancer cell lines .
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of this compound. Initial data suggest that while some carbamate derivatives exhibit cytotoxicity towards cancer cells, they may also pose risks of toxicity to normal cells. Therefore, further studies are required to establish safe dosage levels and identify potential side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving cyclohexylamine derivatives, chloroacetylation, and benzyl ester protection. Key intermediates like (4-oxocyclohexyl)carbamic acid benzyl ester (CAS: 16801-63-1) can be functionalized via nucleophilic substitution or coupling reactions .
- Optimization : Monitor reaction progress using TLC and HPLC. Adjust solvent polarity (e.g., dichloromethane for acylation) and temperature (0–25°C) to minimize side reactions like ester hydrolysis .
Q. How can NMR and HPLC be utilized to characterize the compound’s purity and structural integrity?
- NMR Analysis : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.34 ppm for benzyl protons, δ 4.44 ppm for cyclohexyl carbamate protons) . Compare with databases for chloroacetyl and ethylamine groups.
- HPLC Validation : Use chiral columns (e.g., Daicel Chiralpak AD) with hexane/i-PrOH (90:10) to resolve enantiomers or diastereomers. Retention times (e.g., 14.4–20.8 min) indicate stereochemical purity .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Stability Testing : Conduct accelerated degradation studies in buffers (pH 3–9) at 40°C. Monitor via LC-MS for hydrolysis products (e.g., free carboxylic acid from ester cleavage). Benzyl esters are typically stable in neutral conditions but hydrolyze under strong acidic/basic conditions .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what analytical techniques validate its stereochemical configuration?
- Resolution Methods : Chiral chromatography (as in ) or enzymatic resolution using lipases.
- Validation : Polarimetry ([α]²⁵D values) and X-ray crystallography for absolute configuration. Compare CD spectra with known standards .
Q. What computational modeling approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- In Silico Tools : Molecular docking (AutoDock Vina) to assess binding affinity to targets like G-protein-coupled receptors or cholinesterases. Use structural analogs (e.g., URB597, a cyclohexyl carbamate) as templates .
- QSAR Analysis : Correlate substituent effects (e.g., chloroacetyl vs. tert-butyl groups) with bioactivity using Hammett or Craig plots .
Q. How do structural modifications (e.g., replacing benzyl ester with tert-butyl or methyl groups) impact bioactivity and pharmacokinetics?
- Modification Strategies : Synthesize derivatives via ester exchange or reductive amination. For example, tert-butyl esters (e.g., {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester) enhance metabolic stability .
- Bioactivity Assays : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., cannabinoid receptors) using fluorogenic substrates or radioligand displacement .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Scale-Up Issues : Control exothermic reactions during chloroacetylation (use ice baths). Optimize column chromatography for large batches or switch to recrystallization (e.g., hexane/EtOAc mixtures) .
- Quality Control : Implement PAT (Process Analytical Technology) with in-line FTIR to monitor reaction endpoints .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity for structurally similar compounds: How to reconcile conflicting data?
- Case Study : Compare this compound with URB597 (cyclohexyl carbamate). Differences in substituents (e.g., chloroacetyl vs. biphenyl carbamoyl) may alter target selectivity .
- Resolution : Validate assays using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based functional assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
